methyl 2-[(cyclohexylamino)carbonyl]hydrazinecarboxylate
Overview
Description
Methyl 2-[(cyclohexylamino)carbonyl]hydrazinecarboxylate is a chemical compound with the molecular formula C9H17N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexylamino group and a hydrazinecarboxylate moiety.
Scientific Research Applications
Methyl 2-[(cyclohexylamino)carbonyl]hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(cyclohexylamino)carbonyl]hydrazinecarboxylate typically involves the reaction of cyclohexylamine with methyl hydrazinocarboxylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Cyclohexylamine with Methyl Hydrazinocarboxylate: Cyclohexylamine is reacted with methyl hydrazinocarboxylate in the presence of a suitable solvent, such as ethanol or methanol.
Heating and Stirring: The reaction mixture is heated and stirred to facilitate the reaction. The temperature and duration of heating depend on the specific reaction conditions optimized for the synthesis.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyclohexylamino)carbonyl]hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Mechanism of Action
The mechanism of action of methyl 2-[(cyclohexylamino)carbonyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-[(cyclohexylamino)carbonyl]hydrazinecarboxylate can be compared with other similar compounds, such as:
Methyl Hydrazinocarboxylate: This compound is similar in structure but lacks the cyclohexylamino group.
Ethyl 2-[(methylamino)carbonyl]hydrazinecarboxylate: This compound has an ethyl group instead of a methyl group and a methylamino group instead of a cyclohexylamino group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl N-(cyclohexylcarbamoylamino)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-15-9(14)12-11-8(13)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,12,14)(H2,10,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTUAFOUJXHBPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)NC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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